
7-Iodo-8-methylquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-8-methylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-8-methylquinolin-3-amine typically involves the iodination of 8-methylquinolin-3-amine. One common method is the Sandmeyer reaction, where the amino group of 8-methylquinolin-3-amine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 8-Methylquinolin-3-amine.
Substitution: 7-Azido-8-methylquinolin-3-amine.
Applications De Recherche Scientifique
7-Iodo-8-methylquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Iodo-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s ability to bind to these targets, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or antiviral effects.
Comparaison Avec Des Composés Similaires
8-Methylquinolin-3-amine: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
7-Bromo-8-methylquinolin-3-amine: Similar structure with a bromine atom instead of iodine, potentially leading to different binding affinities and reactivity.
7-Chloro-8-methylquinolin-3-amine: Contains a chlorine atom, which can also affect its chemical and biological properties.
Uniqueness: The presence of the iodine atom in 7-Iodo-8-methylquinolin-3-amine makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and higher polarizability can enhance the compound’s interactions with biological targets, potentially leading to improved efficacy in certain applications.
Propriétés
Formule moléculaire |
C10H9IN2 |
|---|---|
Poids moléculaire |
284.10 g/mol |
Nom IUPAC |
7-iodo-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9IN2/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,12H2,1H3 |
Clé InChI |
IAFJFPZNDZDPJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=CC(=CN=C12)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



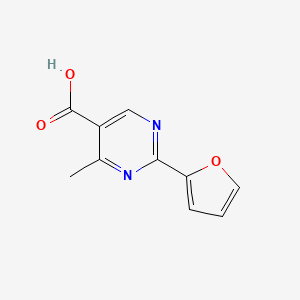
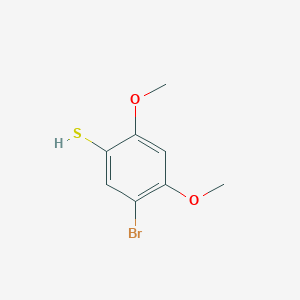

![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)
![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
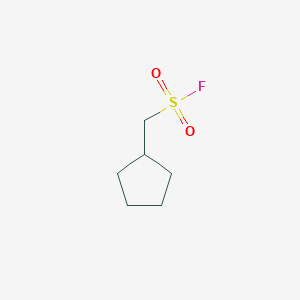
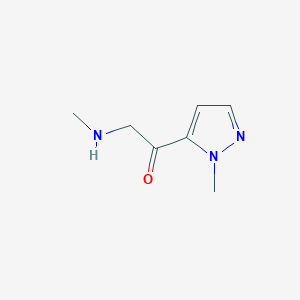
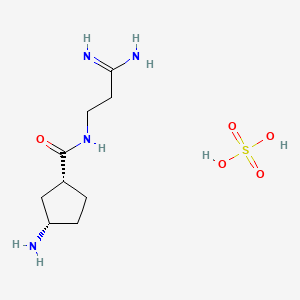

amine](/img/structure/B13155601.png)
![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)

